2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole
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Overview
Description
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole is a complex organic compound characterized by its unique structure, which includes benzothiazole rings substituted with ethoxy, sulfanyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole typically involves multi-step reactions. One common method starts with the reaction of benzothiazole with ethyl mercaptan to form 2-mercaptobenzothiazole. This intermediate is then reacted with an alkylating agent, such as ethyl iodide, under basic conditions to introduce the ethoxy group. The final step involves nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. The compound’s anti-inflammatory effects are believed to result from the inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX). In cancer research, it is thought to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-ethoxybenzothiazole: Similar structure but lacks the nitro group.
6-Ethoxy-1,3-benzothiazole-2-amine: Similar structure but with an amino group instead of a nitro group.
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]nicotinic acid: Contains a nicotinic acid moiety instead of a nitro group.
Uniqueness
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S3/c1-2-22-10-4-6-12-14(8-10)24-16(18-12)25-15-17-11-5-3-9(19(20)21)7-13(11)23-15/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIAYXLKZUZEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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